molecular formula C4H6Br2 B179931 3-Bromo-2-(bromomethyl)prop-1-ene CAS No. 15378-31-1

3-Bromo-2-(bromomethyl)prop-1-ene

Cat. No. B179931
CAS RN: 15378-31-1
M. Wt: 213.9 g/mol
InChI Key: BDHXXBPPYQRWMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds similar to 3-Bromo-2-(bromomethyl)prop-1-ene often involves the use of halogenating agents or reactions that introduce halogen atoms into organic molecules. For instance, the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts demonstrates the introduction of bromine into a molecule . Similarly, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes shows the selective introduction of bromine .

Molecular Structure Analysis

The molecular structure of halogenated compounds can be determined using techniques such as X-ray diffraction or electron diffraction. For example, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, revealing a mixture of conformers . This suggests that 3-Bromo-2-(bromomethyl)prop-1-ene may also exhibit different conformers due to the presence of halogen atoms that can influence the molecule's geometry.

Chemical Reactions Analysis

Halogenated compounds like 3-Bromo-2-(bromomethyl)prop-1-ene can participate in various chemical reactions. For instance, o-Bromo(propa-1,2-dien-1-yl)arenes can undergo domino reactions under Pd catalysis to form enamines and indoles . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through bromocyclization and can further participate in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by the presence and position of halogen atoms. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, for example, show different conformations and crystalline environments, which can affect their reactivity . The solvolysis rates of bromides like 3-methylenecyclobutyl bromide can be correlated with the structure of the molecule .

Relevant Case Studies

Case studies involving similar compounds can provide insights into the behavior of 3-Bromo-2-(bromomethyl)prop-1-ene. The reaction of 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone with potassium hydroxide resulted in different products depending on the reaction conditions, which could be relevant for understanding potential reactions of 3-Bromo-2-(bromomethyl)prop-1-ene . Additionally, the synthesis and characterization of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provide a mechanism that could be applicable to similar brominated compounds .

Scientific Research Applications

Organic Chemistry

  • Application : 3-Bromo-2-(bromomethyl)propionic acid acts as an organic building block for the preparation of beta-substituted acrylates .
  • Method of Application : It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .
  • Results : This compound plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide .

Synthesis of Alkenyl Imines

  • Application : This compound can be used in the synthesis of alkenyl imines .
  • Results : The formation of alkenyl imines can be a key step in the synthesis of a variety of organic compounds .

Preparation of 2-Methylpropenyl Complex

  • Application : 3-Bromo-2-(bromomethyl)prop-1-ene can be used in the synthesis of a 2-methylpropenyl complex .
  • Results : The formation of these complexes can be important in various areas of chemistry, including catalysis .

Synthesis of Alkenyl Imines

  • Application : This compound can be used in the synthesis of alkenyl imines .
  • Results : The formation of alkenyl imines can be a key step in the synthesis of a variety of organic compounds .

Preparation of 2-Methylpropenyl Complex

  • Application : 3-Bromo-2-(bromomethyl)prop-1-ene can be used in the synthesis of a 2-methylpropenyl complex .
  • Results : The formation of these complexes can be important in various areas of chemistry, including catalysis .

Organic Synthesis Intermediate

  • Application : 3-Bromo-2-(bromomethyl)prop-1-ene can be used as an organic synthesis intermediate and chemical pharmaceutical intermediate .
  • Results : The formation of these intermediates can be important in various areas of chemistry, including pharmaceutical chemistry .

Safety And Hazards

“3-Bromo-2-(bromomethyl)prop-1-ene” is considered hazardous. It is toxic if swallowed and causes serious eye damage . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust or vapor .

properties

IUPAC Name

3-bromo-2-(bromomethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHXXBPPYQRWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450101
Record name 3-bromo-2-(bromomethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(bromomethyl)prop-1-ene

CAS RN

15378-31-1
Record name 3-bromo-2-(bromomethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(bromomethyl)prop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
E Fernández, S Gonzalez, D Del Carratore… - Available at SSRN … - papers.ssrn.com
The synthesis and characterization of 1, 1, 1’1’-tetrapinacolborylethane is conducted to study the functionalization of that densely borylated small molecules through Cu-catalyzed …
Number of citations: 0 papers.ssrn.com
M Pujol, RJ Maza, O Salvado, JJ Carbó… - Angewandte Chemie …, 2022 - Wiley Online Library
1‐Diborylalkenes can be transformed into (Z)‐skipped dienes through Cu I ‐phosphine catalyzed allylic coupling reactions. The energetically preferred formation of (Z)‐α‐borylalkenyl …
Number of citations: 4 onlinelibrary.wiley.com
W Si, X Zhang, S Lu, T Yasuda, N Asao, L Han… - Scientific reports, 2015 - nature.com
Discovery of an efficient, practical and flexible synthetic method to produce various important electron acceptors for low-cost organic photovoltaics (OPVs) is highly desirable. Although …
Number of citations: 7 www.nature.com
D Gao, C Penno, B Wünsch - ChemistryOpen, 2020 - Wiley Online Library
The activity of pharmacologically active compounds can be increased by presenting a drug in a defined conformation, which fits exactly into the binding pocket of its target. Herein, the …
S González, D Del Carratore, RJ Maza, E Fernández - Tetrahedron Chem, 2023 - Elsevier
The synthesis and characterization of 1,1,1′1′-tetrapinacolborylethane is conducted to study the functionalization of that densely borylated small molecules through Cu-catalyzed …
Number of citations: 3 www.sciencedirect.com
S Sun, I Compañón, N Martínez‐Sáez… - …, 2018 - Wiley Online Library
We present a new peptide‐macrocyclization strategy with an isobutylene graft. The reaction is mild and proceeds rapidly and efficiently both for linear and cyclic peptides. The resulting …
PF Chen, DS Li, WT Ou, F Xue, HP Deng - Organic Letters, 2023 - ACS Publications
1,3-Functionalized cyclobutane structural motifs are ubiquitous in natural products and pharmaceuticals. Photoinduced alkylation of bicyclo[1.1.0]butanes (BCBs) offers a step-…
Number of citations: 4 pubs.acs.org
S Lu, W Si, M Bao, Y Yamamoto, T Jin - Organic letters, 2013 - ACS Publications
An efficient and highly selective Co-catalyzed radical cycloaddition of [60]fullerene with active dibromides for the synthesis of three-, five-, six-, and seven-membered carbocycle-fused …
Number of citations: 58 pubs.acs.org
C Bechtler, C Lamers - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
Peptides are a growing therapeutic class due to their unique spatial characteristics that can target traditionally “undruggable” protein–protein interactions and surfaces. Despite their …
Number of citations: 67 pubs.rsc.org
F Lehrich, H Hopf, J Grunenberg - 2011 - Wiley Online Library
The cross‐conjugated allenes (“allenic dendralenes”) 2‐allenylbuta‐1,3‐diene (2), 1,1‐divinylallene (3, prepared here as the methyl derivative 49), and 1,1‐diallenylethene (4) are …

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